molecular formula C10H16N2O2S B2358088 1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide CAS No. 1036513-93-5

1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide

Cat. No. B2358088
CAS RN: 1036513-93-5
M. Wt: 228.31
InChI Key: XTCNSZJBZXTDLJ-UHFFFAOYSA-N
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Description

“1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide” is a chemical compound with the CAS Number: 1036513-93-5 .

Scientific Research Applications

Antiprotozoal Activity

The compound has been synthesized and evaluated for its antiprotozoal activity . It was screened in vitro against three protozoan parasites: Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei brucei . The results showed antiparasitic activity with IC50 values in the μM range .

Antimalarial Activity

The compound has been used in the synthesis of new 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene compounds . These compounds were evaluated in vitro against two parasites (Plasmodium falciparum and Leishmania donovani) and showed antimalarial activity with IC50 values in the sub and μM range .

Antileishmanial Activity

The compound has shown potential in the treatment of Leishmaniasis . It was found to have antileishmanial activity, which is significant as Leishmaniasis is a tropical disease caused by protozoan parasites of the genus Leishmania .

Antitrypanosomal Activity

The compound has also demonstrated antitrypanosomal activity . Trypanosoma brucei brucei is a parasite that causes African trypanosomiasis, also known as sleeping sickness .

Cytotoxicity Evaluation

The cytotoxic concentration of 50% (CC50) was determined for the compound . This is an important measure of the compound’s potential toxicity and helps to calculate the selectivity index (SI), defined as the ratio of cytotoxic to antiparasitic activities (SI = CC50/IC50) .

Synthesis of New Compounds

The compound has been used as a starting material for the synthesis of many other compounds . For example, it has been used in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-12(2)15(13,14)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCNSZJBZXTDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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